molecular formula C10H9Cl2F3O B14036103 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene

Cat. No.: B14036103
M. Wt: 273.08 g/mol
InChI Key: AFYWTRCNXPPXEJ-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of chlorine, trifluoromethoxy, and chloropropyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene typically involves the chlorination of a suitable precursor, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can yield products with reduced functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene
  • 1-Chloro-2-(2-chloropropyl)-3-(trifluoromethoxy)benzene
  • 1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene

Comparison: 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which can influence its reactivity and interactions compared to similar compounds. The presence of the trifluoromethoxy group also imparts distinct electronic and steric properties, making it valuable for specific applications.

Properties

Molecular Formula

C10H9Cl2F3O

Molecular Weight

273.08 g/mol

IUPAC Name

1-chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9Cl2F3O/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2

InChI Key

AFYWTRCNXPPXEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCCl)OC(F)(F)F

Origin of Product

United States

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